molecular formula C16H17N3O3S B11135131 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydro-3H-benzo[e]indazole-1-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydro-3H-benzo[e]indazole-1-carboxamide

Cat. No.: B11135131
M. Wt: 331.4 g/mol
InChI Key: QYIIQOMJSLTSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a benzoindazole moiety, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and the benzoindazole moiety, followed by the introduction of the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(1,1-Dioxotetrahydro-1lambda6-thiophen-3-yl)-N-[(furan-2-yl)methyl]-2-phenoxyacetamide
  • N’-(1,1-dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-1-methyl-1H-imidazole-2-carbohydrazide
  • N’-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine hydrochloride

Uniqueness

N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4,5-dihydro-3H-benzo[e]indazole-1-carboxamide

InChI

InChI=1S/C16H17N3O3S/c20-16(17-11-7-8-23(21,22)9-11)15-14-12-4-2-1-3-10(12)5-6-13(14)18-19-15/h1-4,11H,5-9H2,(H,17,20)(H,18,19)

InChI Key

QYIIQOMJSLTSBY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=NNC3=C2C4=CC=CC=C4CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.